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1-Methyldithio-2-propanone

Natural flavor Food chemistry Roasted sesame

1-Methyldithio-2-propanone (CAS 122861-78-3) is a volatile organosulfur compound belonging to the dithioketone class, characterized by a methyl disulfide moiety linked to a propanone backbone. It is recognized as a flavoring agent with a distinctive sulfurous, sweet, green aroma , and has been assigned FEMA number 4696 and JECFA number 2088.

Molecular Formula C4H8OS2
Molecular Weight 136.2 g/mol
CAS No. 122861-78-3
Cat. No. B055114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyldithio-2-propanone
CAS122861-78-3
Synonyms2-Propanone, 1-(methyldithio)- (9CI)
Molecular FormulaC4H8OS2
Molecular Weight136.2 g/mol
Structural Identifiers
SMILESCC(=O)CSSC
InChIInChI=1S/C4H8OS2/c1-4(5)3-7-6-2/h3H2,1-2H3
InChIKeyYEJCGTMYOCNYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyldithio-2-propanone (CAS 122861-78-3) Procurement and Selection Guide


1-Methyldithio-2-propanone (CAS 122861-78-3) is a volatile organosulfur compound belonging to the dithioketone class, characterized by a methyl disulfide moiety linked to a propanone backbone [1]. It is recognized as a flavoring agent with a distinctive sulfurous, sweet, green aroma [2], and has been assigned FEMA number 4696 and JECFA number 2088 [3]. Its primary applications lie in food flavor formulation, fragrance development, and as a research intermediate in organic synthesis [4].

Why 1-Methyldithio-2-propanone (122861-78-3) Cannot Be Simply Replaced by Other Sulfur Flavorings


Substituting 1-Methyldithio-2-propanone with a generic sulfur-containing flavor compound is not scientifically sound due to its unique combination of dithioketone structure, natural occurrence profile, and specific regulatory clearance. The disulfide linkage adjacent to a ketone group confers a distinct organoleptic signature—described as 'onionic sweet' and 'green' [1]—that differs fundamentally from the roasted, meaty, or popcorn-like notes of structurally dissimilar sulfur compounds [2]. Furthermore, its status as a newly identified natural flavor component in roasted sesame seeds [3] distinguishes it from purely synthetic alternatives lacking natural documentation. The JECFA evaluation of its secondary component profile [4] underscores that material specifications are critical and that in-class compounds cannot be assumed interchangeable without verified composition data.

Product-Specific Quantitative Differentiation Evidence for 1-Methyldithio-2-propanone (122861-78-3)


Natural Occurrence Validation: Differentiating 1-Methyldithio-2-propanone from Synthetic-Only Flavor Analogs

1-Methyldithio-2-propanone is one of seven newly identified naturally occurring flavor components in roasted sesame seed oil, documented alongside its structural analog 1-methyldithio-2-butanone [1]. In contrast, many sulfur-containing flavor compounds such as 2-methyl-3-furanthiol are primarily known as Maillard reaction products or synthetic constructs without comparable natural source validation. This natural occurrence provides a verifiable differentiation point for procurement decisions where natural labeling or source authenticity is required.

Natural flavor Food chemistry Roasted sesame

Regulatory Clearance Benchmarking: FEMA GRAS and JECFA Status of 1-Methyldithio-2-propanone

1-Methyldithio-2-propanone holds FEMA GRAS designation 4696 and JECFA evaluation 2088 with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This dual international clearance contrasts with many exploratory sulfur flavor compounds that lack formal regulatory review or are restricted by regional approvals. The JECFA evaluation (76th meeting, 2012) explicitly considered the compound's secondary component profile and concluded no safety concerns [2].

Regulatory compliance Flavor safety Food additive

Purity and Secondary Component Specification: Critical Differentiation from Higher-Purity Analogs

The JECFA specification for 1-Methyldithio-2-propanone establishes an assay value of less than 95%, with defined secondary component limits: 2-3% 1-mercapto-2-propanone, 2-3% 1,1'-disulfanediyldipropan-2-one, and 1-3% 1,3-dimethyltrisulfane [1]. This contrasts with many flavor compounds that are supplied at ≥95% purity without detailed secondary component characterization. The explicit identification and quantification of these secondary components is critical because they themselves have undergone JECFA safety evaluation (Nos. 557 and 582) [2].

Quality control Specifications Analytical chemistry

Organoleptic Differentiation: 1-Methyldithio-2-propanone Odor Profile vs. High-Potency Roasted/Meaty Sulfur Compounds

The odor profile of 1-Methyldithio-2-propanone is documented as 'onionic sweet smell and green fragrance' [1], a distinct sensory signature that differs from the roasted, meaty, or popcorn-like notes of widely used sulfur flavor compounds. For reference, 2-methyl-3-furanthiol exhibits a roasted meat/fried odor with an extremely low threshold of 0.0048 μg/L in water [2], while 2-acetyl-1-pyrroline presents a popcorn-like aroma with a threshold of 0.1 μg/L in water [3]. The target compound's 'sweet, green, sulfurous' profile offers a unique note not easily replicated by these high-impact meaty or roasted compounds.

Sensory analysis Flavor chemistry Odor profile

Structural Class Uniqueness: Dithioketone Differentiation from Common Alkyl Disulfides and Thiols

1-Methyldithio-2-propanone belongs to the dithioketone class, characterized by a disulfide bond adjacent to a ketone carbonyl [1]. This structural motif is distinct from simple alkyl disulfides (e.g., methyl propyl disulfide, FEMA 3201) which lack the carbonyl group, and from thiols (e.g., 2-methyl-3-furanthiol) which contain a free sulfhydryl group. The presence of both the disulfide linkage and the ketone functionality influences volatility (boiling point 189-190°C [2]), polarity, and interaction with food matrices, thereby affecting flavor release and stability compared to compounds lacking the carbonyl group.

Organic synthesis Structure-odor relationships Dithioketone

1-Methyldithio-2-propanone (122861-78-3) Recommended Application Scenarios Based on Verified Differentiation Evidence


Natural Flavor Formulation Requiring Documented Natural Occurrence

Formulators developing natural roasted sesame, savory, or onion-green flavor profiles can leverage the compound's documented natural occurrence in roasted sesame seeds [1] to support clean-label and natural claims. The co-identification with 1-methyldithio-2-butanone provides a validated natural dithioketone source that synthetic-only alternatives cannot offer.

Regulated Food and Beverage Products Requiring FEMA GRAS and JECFA Clearance

For commercial food products intended for international markets, the dual FEMA GRAS 4696 and JECFA 2088 clearance [1] ensures compliance with major regulatory frameworks. The JECFA evaluation's explicit ADI determination and secondary component assessment [2] provide a level of safety documentation not available for unlisted experimental sulfur compounds.

Quality-Controlled Flavor Manufacturing with Defined Secondary Component Profile

Procurement specifications must require the exact JECFA-defined purity profile (<95% assay, with 2-3% 1-mercapto-2-propanone, 2-3% 1,1'-disulfanediyldipropan-2-one, and 1-3% 1,3-dimethyltrisulfane) [1]. Deviation from this profile—such as purchasing a higher-purity but non-specification material—may result in altered organoleptic properties and potential regulatory non-compliance.

Specialty Flavor Creation Targeting Sweet-Green Sulfur Notes Rather Than Roasted/Meaty Impact

Flavorists seeking a sulfurous note with 'onionic sweet' and 'green' character [1] should select this compound over high-potency roasted/meaty alternatives like 2-methyl-3-furanthiol (threshold 0.0048 μg/L) [2] or 2-acetyl-1-pyrroline (threshold 0.1 μg/L) [3]. The distinct sensory profile enables unique flavor compositions not achievable with generic sulfur replacements.

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